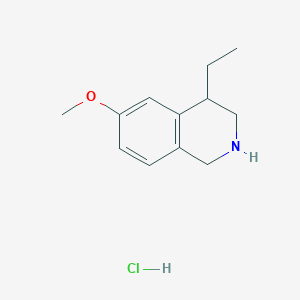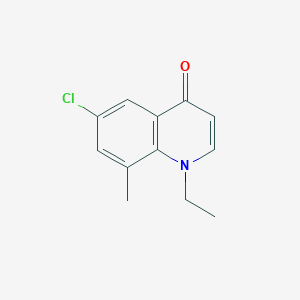
6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.
Cyclization: The reaction proceeds through a cyclization process, often using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their antimicrobial and antiviral properties.
Medicine: Explored for their potential as anticancer and anti-inflammatory agents.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
6-Chloroquinoline: A simpler derivative with similar biological activities.
8-Methylquinoline: Another derivative with potential antimicrobial properties.
1-Ethylquinolin-4(1H)-one: A related compound with different substitution patterns.
Uniqueness
6-Chloro-1-ethyl-8-methylquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to other quinoline derivatives.
特性
分子式 |
C12H12ClNO |
|---|---|
分子量 |
221.68 g/mol |
IUPAC名 |
6-chloro-1-ethyl-8-methylquinolin-4-one |
InChI |
InChI=1S/C12H12ClNO/c1-3-14-5-4-11(15)10-7-9(13)6-8(2)12(10)14/h4-7H,3H2,1-2H3 |
InChIキー |
XKVHONDAUWTTQK-UHFFFAOYSA-N |
正規SMILES |
CCN1C=CC(=O)C2=C1C(=CC(=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


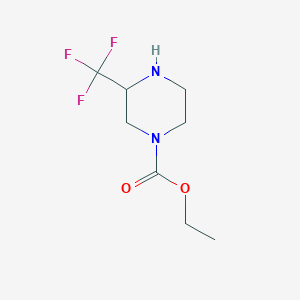

![8-Hydroxy-4-methyl-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15067430.png)
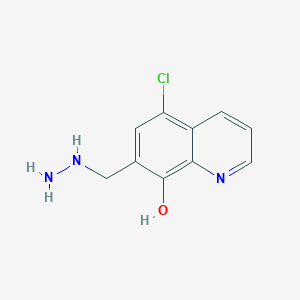
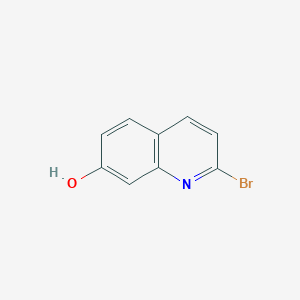
![1-acetyl-2,3,9,9a-tetrahydro-1H-benzo[de]quinolin-7(8H)-one](/img/structure/B15067454.png)
![6,7-Dimethyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4-ol](/img/structure/B15067458.png)
![1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B15067461.png)


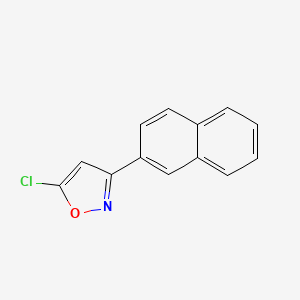
![5-Amino-3,6-dimethylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B15067477.png)
![Methyl 4-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B15067493.png)
